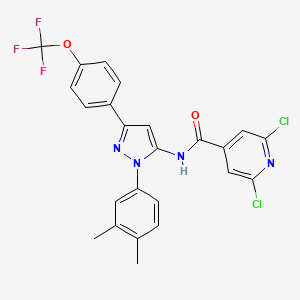
2,6-Dichloro-N-(1-(3,4-dimethylphenyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-yl)isonicotinamide
説明
2,6-Dichloro-N-(1-(3,4-dimethylphenyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-yl)isonicotinamide is a useful research compound. Its molecular formula is C24H17Cl2F3N4O2 and its molecular weight is 521.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,6-Dichloro-N-(1-(3,4-dimethylphenyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-yl)isonicotinamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrazole moiety linked to an isonicotinamide structure, which is significant for its biological activity. The presence of chlorine and trifluoromethoxy groups enhances its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit their effects through multiple pathways:
- Antimicrobial Activity : Some derivatives have shown potent antibacterial effects against Gram-positive bacteria, with low minimum inhibitory concentrations (MICs) reported in various studies .
- Antineoplastic Properties : The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. For instance, related pyrazole derivatives have demonstrated cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Compounds in this class have been studied for their ability to inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
A variety of studies have explored the biological activities of pyrazole derivatives:
- Antibacterial Studies : In one study, a series of trifluoromethyl phenyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus, highlighting their potential as antimicrobial agents .
- Anticancer Activity : Another study reported that certain pyrazole derivatives showed remarkable activity against HT-29 and TK-10 cancer cell lines, indicating their potential as anticancer agents . The mechanism involved inducing mitochondrial dysfunction and apoptosis in cancer cells.
Data Table of Biological Activities
特性
IUPAC Name |
2,6-dichloro-N-[2-(3,4-dimethylphenyl)-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2F3N4O2/c1-13-3-6-17(9-14(13)2)33-22(31-23(34)16-10-20(25)30-21(26)11-16)12-19(32-33)15-4-7-18(8-5-15)35-24(27,28)29/h3-12H,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGKNUPSRVQKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC(=NC(=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















